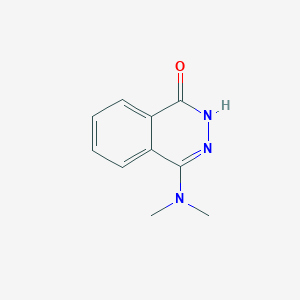

4-(Dimethylamino)-1,2-dihydrophthalazin-1-one

Description

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-(dimethylamino)-2H-phthalazin-1-one |

InChI |

InChI=1S/C10H11N3O/c1-13(2)9-7-5-3-4-6-8(7)10(14)12-11-9/h3-6H,1-2H3,(H,12,14) |

InChI Key |

FWLMUUJHTNBRMA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NNC(=O)C2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Preparation via Reaction of Hydroxyphthalimidine with Hydrazine

A foundational method for phthalazinone synthesis involves reacting 3-hydroxyphthalimidine with hydrazine in acidic conditions, yielding 1(2H)-phthalazinone intermediates. This method is noted for its improved yield and purity over older methods using phthalaldehydic acid and hydrazine sulfate.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 3-Hydroxyphthalimidine + Hydrazine + Acid | Formation of 1(2H)-phthalazinone | Improved yield and purity |

| 2 | Recrystallization from dilute aqueous acid | Purification | Ensures product quality |

This intermediate can then be functionalized at the 4-position to introduce the dimethylamino group.

Functionalization Using Trialkylphosphites and Dialkylaminophosphines

A more direct method to synthesize 4-substituted phthalazinones, including 4-(dimethylamino) derivatives, involves the reaction of 5-amino-2,3-dihydrophthalazine-1,4-dione with trialkyl phosphites or trisdialkylamino phosphines under reflux in toluene or THF. This method yields 8-amino-4-(dialkylamino)phthalazin-1(2H)-one derivatives in excellent yields (75% or higher).

| Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Product Type |

|---|---|---|---|---|---|

| Trialkyl phosphites 3a-c | Toluene/THF | Reflux | 5-8 hours | 75 | 8-Amino-4-alkoxyphthalazin-1(2H)-one |

| Trisdialkylamino phosphines 3d,e | Toluene/THF | Reflux | 5-8 hours | 75+ | 8-Amino-4-(dialkylamino)phthalazin-1(2H)-one |

Mechanism: The nucleophilic phosphorus lone pair attacks the carbonyl carbon, forming an oxaphosphirane intermediate. The alkoxy or dialkylamino group facilitates displacement of the phosphonate group, yielding the substituted phthalazinone.

Synthesis via Phthalic Anhydride Derivatives and Hydrazine Hydrate

Another approach involves multi-step synthesis starting from phthalic anhydride:

- Reduction of phthalic anhydride with sodium borohydride in THF.

- Reaction with substituted aldehydes (e.g., 4-pyridine carboxaldehyde) in the presence of sodium methoxide.

- Condensation with hydrazine hydrate to form 4-substituted phthalazinones.

This method allows for structural diversity and can be adapted to introduce the dimethylamino group at the 4-position by appropriate choice of aldehyde or amine reagents.

Halogenation and Subsequent Amination

Phthalazinones can be halogenated at the 4-position (e.g., 1-chloro-4-arylphthalazine) using phosphorus oxychloride or pentachloride. The halogenated intermediate can then undergo nucleophilic substitution with dimethylamine to afford the target 4-(dimethylamino) derivative.

Comparative Summary of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydroxyphthalimidine + Hydrazine | 3-Hydroxyphthalimidine | Acidic medium, hydrazine | Moderate | Simple, good purity | Requires hydroxyphthalimidine |

| Trialkylphosphites / Aminophosphines | 5-Amino-2,3-dihydrophthalazine-1,4-dione | Reflux in toluene/THF, 5-8 h | 75+ | High yield, direct substitution | Requires specialized phosphite reagents |

| Phthalic Anhydride Reduction | Phthalic anhydride | NaBH4 reduction, aldehyde condensation, hydrazine hydrate | Moderate to good | Versatile, allows substitutions | Multi-step, longer reaction time |

| Halogenation + Amination | Phthalazinone | POCl3 or PCl5, then dimethylamine | Moderate | Enables functional group diversity | Halogenation step can be harsh |

Research Findings and Optimization Notes

- The phosphite-based method offers excellent yields and cleaner reaction profiles, attributed to the nucleophilic mechanism involving oxaphosphirane intermediates.

- Reactions under reflux in toluene or THF with careful monitoring by TLC ensure completion and minimize side products.

- Multi-step syntheses from phthalic anhydride provide flexibility for structural modifications but require careful purification at each stage.

- Acidic conditions in hydrazinolysis favor cyclization but may require optimization to improve yield and purity.

- Halogenation steps must be controlled to avoid over-chlorination or degradation of the phthalazinone core.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Anticancer Research

Research has identified 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one as a promising candidate in the development of anticancer agents. Studies show that derivatives of phthalazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the phthalazine structure have been linked to enhanced activity against breast and lung cancer cells .

Antimicrobial Activity

The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways. In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains of Staphylococcus aureus .

Anti-inflammatory Effects

Preliminary studies suggest that 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines in cell cultures, presenting a potential avenue for treating chronic inflammatory diseases .

Drug Development

The compound serves as a scaffold for the synthesis of novel bioactive molecules. By modifying the dimethylamino group or the phthalazine ring, researchers can create derivatives with enhanced pharmacological profiles .

Targeting Specific Pathways

Recent studies have focused on the compound's ability to inhibit specific enzymes involved in disease processes, such as proteases related to viral replication. This positions 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one as a potential therapeutic agent against viral infections like SARS-CoV-2.

Synthesis of Heterocyclic Compounds

In synthetic chemistry, 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one is utilized as a building block for creating various heterocyclic compounds. These compounds often exhibit unique electronic and optical properties suitable for applications in organic electronics and photonics .

Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research is ongoing into its use in developing smart materials for sensors and actuators .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phthalazinone Core

4-{4-[Hydroxy(2-methylcyclopropyl)methyl]phenyl}-1,2-dihydrophthalazin-1-one (Compound 16)

- Structure : Features a bulky 4-[hydroxy(2-methylcyclopropyl)methyl]phenyl substituent.

- Synthesis : Prepared via Suzuki-Miyaura coupling using a bromophenyl precursor, highlighting the versatility of cross-coupling reactions for introducing complex substituents .

4-{[4-Fluoro-3-(piperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one

- Structure : Incorporates a fluorinated phenyl group linked to a piperazine-carboxyl moiety.

- Molecular Weight : 231.22 g/mol .

- Impact : The fluorine atom increases electronegativity, improving metabolic stability, while the piperazine group introduces basicity, enhancing solubility in acidic environments.

4-[3-Amino-4-(dimethylamino)phenyl]-1,2-dihydrophthalazin-1-one

- Structure: Contains an additional amino (-NH₂) group on the phenyl ring adjacent to the dimethylamino substituent.

- Molecular Formula : C₁₆H₁₆N₄O (molecular weight: 296.33 g/mol) .

- Impact: The amino group enables hydrogen bonding, improving solubility and target binding affinity compared to the unsubstituted dimethylamino derivative.

Heterocyclic Analogues with Dimethylamino Substituents

2-(Dimethylamino)-1-ethyl-1,2-dihydro-4H-3,1-benzoxazin-4-one

Toxicity and Reactivity Trends

- 4-(2-(Dimethylamino)ethoxy)-1(2H)-phthalazinone oxime monohydrochloride: Toxicity: Oral LD₅₀ in mice = 1230 mg/kg; intraperitoneal LD₅₀ = 195 mg/kg .

- Ethyl 4-(dimethylamino)benzoate: Reactivity: Demonstrates higher polymerization efficiency than 2-(dimethylamino) ethyl methacrylate in resin systems, attributed to the aromatic system’s electron-donating effects .

Biological Activity

4-(Dimethylamino)-1,2-dihydrophthalazin-1-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one can be represented as follows:

This compound features a phthalazine core substituted with a dimethylamino group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one exhibit significant antimicrobial properties. For instance, derivatives of phthalazine have been shown to inhibit bacterial growth effectively. A study demonstrated that certain phthalazine derivatives had minimal inhibitory concentrations (MICs) against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The anticancer potential of 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one has been explored in various studies. It has been reported to exhibit cytotoxic effects against several cancer cell lines. For example:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| NCI-H460 (Lung carcinoma) | 12.5 | |

| MCF-7 (Breast carcinoma) | 15.0 | |

| GLC-82 (Lung adenocarcinoma) | 10.0 |

These findings indicate that the compound may interfere with cellular processes such as DNA replication and repair mechanisms, contributing to its anticancer efficacy.

The mechanism by which 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and microbial metabolism.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one:

-

Study on Anticancer Activity :

A study conducted on various phthalazine derivatives demonstrated that 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one had a significant inhibitory effect on the proliferation of MCF-7 cells. The study concluded that this compound could be a promising lead for developing new anticancer agents . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of phthalazine derivatives revealed that 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus. This highlights its potential application in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.